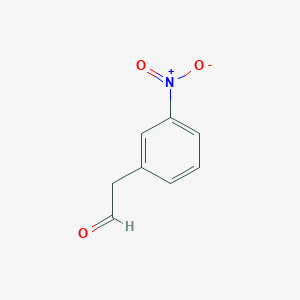

2-(3-Nitrophenyl)acetaldehyde

Overview

Description

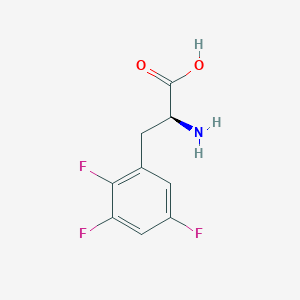

2-(3-Nitrophenyl)acetaldehyde (2-NPAA) is an organic compound that has been studied extensively for its wide range of applications in the scientific and medical fields. It is a derivative of acetaldehyde, a simple aldehyde compound, and is composed of a nitro group and a phenyl group. In recent years, 2-NPAA has been used in various laboratory experiments, such as in synthetic organic chemistry, biochemistry, and pharmacology. It has also been studied for its potential therapeutic applications in the medical field.

Scientific Research Applications

Synthesis and Protection of Carboxylic Acids

2-(3-Nitrophenyl)acetaldehyde is not directly discussed, but a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, has been utilized in the synthesis and protection of carboxylic acids. This compound provides stability under basic conditions and facilitates the regeneration of carboxylic acids through conversion into indolylamides and subsequent hydrolysis (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Glycosylation Studies

In carbohydrate research, derivatives of o-nitrophenyl 2-acetamido-2-deoxy-α-d-galactopyranoside, similar in structure to this compound, have been acetalated for the synthesis of disaccharides (Matta, Rana, & Abbas, 1984).

Characterisation in Mass Spectrometry

Compounds like bis(2-nitrophenyl) ethanediol, closely related to this compound, have been analyzed under various mass spectrometric conditions for molecular weight and structural information (Bhaskar et al., 2006).

Multicomponent Synthesis

2-Nitroacetophenone, closely related to this compound, has been used in multicomponent synthesis processes to create unsymmetrical derivatives of 5-nitro-1,4-dihydropyridine (Turgunalieva et al., 2023).

Atmospheric Chemistry Studies

Studies involving the gas-phase reaction of unsaturated alcohols with nitrate radicals include the formation of small carbonyl compounds such as 2-nitrooxy acetaldehyde, structurally related to this compound (Noda, Hallquist, Langer, & Ljungström, 2000).

Catalysis and Surface Chemistry

Acetaldehyde, a compound structurally similar to this compound, has been studied on various catalyst surfaces like CeO2, showcasing reactions such as oxidation and reduction (Idriss et al., 1995).

Spectroscopic and Molecular Docking Studies

The molecule (4-Nitro-phenyl)-oxo-acetaldehyde oxime, structurally similar to this compound, has been synthesized and studied using spectroscopic methods and molecular docking, revealing insights into its structural properties and potential biological interactions (Kucuk, Kaya, & Kaya, 2017).

Organocatalytic Kinetic Resolution

In organic synthesis, studies involving the resolution of nitroallylic acetates with aldehydes, similar to this compound,highlight the potential for creating functionalized products with high enantioselectivity, demonstrating the versatility of such compounds in asymmetric synthesis (Reddy & Chen, 2011).

Metabolic and Oxidative Studies

Metabolic studies involving N-nitrosomorpholine, which yields acetaldehyde upon metabolism, provide insights into the oxidative processes and potential biological roles of similar nitrophenyl compounds (Jarman & Manson, 1986).

Photocatalytic Applications

Research involving the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under light irradiation suggests potential photocatalytic applications for similar compounds (Arai et al., 2008).

Nucleophilic Substitution Reactions

The synthesis of dimethyl nitrobenzhydrylphosphonates via vicarious nucleophilic substitution (VNS) reaction, involving acetals of cyanohydrins of aldehydes, indicates the potential of this compound in VNS reactions (Mąkosza, Bechcicka, & Wojciechowski, 2020).

Hydrolysis Studies

The study of the hydrolysis of p-nitrophenyl trifluoroacetate in acetonitrile, which is third order in water, provides an understanding of the reaction mechanisms and solvent effects relevant to compounds like this compound (Venkatasubban et al., 1998).

Asymmetric Synthesis

The catalytic enantioselective conjugate addition of acetaldehyde to polyconjugated substrates showcases the utility of compounds like this compound in asymmetric synthesis, leading to the production of functionally diverse and complex molecules (Meng et al., 2014).

Photolabile Protecting Groups

Compounds like bis(o-nitrophenyl)ethanediol, used as photolabile protecting groups for ketones and aldehydes, show potential applications for this compound in the protection of sensitive functional groups (Blanc & Bochet, 2003).

Reduction and Vinylogation Reactions

Studies on the reaction of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate with amines, leading to reductions and vinylogations, suggest potential reactivity patterns and synthetic applications for compounds structurally related to this compound (Harisha et al., 2016).

Catalysis and NOx Reduction

Research on the reactions of NO2 and CH3CHO with Na-Y zeolite, relevant to plasma-activated lean NOx catalysis, demonstrates the potential catalytic applications of compounds related to this compound in environmental and industrial processes (Orlando et al., 2004).

Enzymatic Studies

Enzymatic studies where aldehyde dehydrogenase catalyzes the formation of acetaldehyde from substrates like 4-nitrophenyl acetate suggest biological roles and enzymatic interactions relevant to this compound and similar compounds (Loomes & Kitson, 1986).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as penicillin g acylase .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(3-Nitrophenyl)acetaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound might be involved in similar reactions.

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties .

Result of Action

Based on the potential reactions it can undergo, it might lead to the formation of oximes or hydrazones .

Action Environment

It’s known that the reaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones is acid-catalyzed . This suggests that the pH of the environment might influence the action of this compound.

Biochemical Analysis

Cellular Effects

It is known that aldehydes can cause significant dose-dependent increases of cytotoxicity, ROS level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells .

Molecular Mechanism

Aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that aldehydes can cause lipid peroxidation in cell membranes and significantly increase the levels of intracellular reactive oxygen species (ROS) and H2O2, leading to oxidative stress .

Dosage Effects in Animal Models

It is known that the physiological effects of aldehydes are directly linked to the inefficient metabolism of acetaldehyde by the ALDH2*2 genetic variant for those of East Asian descent .

Metabolic Pathways

It is known that there are four metabolic pathways of acetaldehyde found in the human body, including three oxidative pathways and one non-oxidative pathway .

Transport and Distribution

It is known that auxin, a plant hormone, is biosynthesized and then directionally transported to its responsive site .

Subcellular Localization

It is known that proteins can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

properties

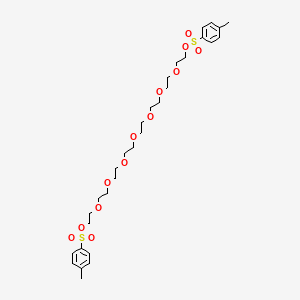

IUPAC Name |

2-(3-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHVOPHKSRVNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

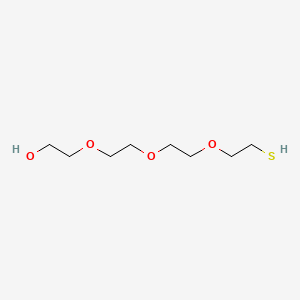

C1=CC(=CC(=C1)[N+](=O)[O-])CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468064 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66146-33-6 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)